molecular formula C7H13Cl3 B14564500 1,1,5-Trichloroheptane CAS No. 61700-00-3

1,1,5-Trichloroheptane

Cat. No.: B14564500
CAS No.: 61700-00-3
M. Wt: 203.5 g/mol
InChI Key: VKWVVVIWKHHNOT-UHFFFAOYSA-N
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Description

1,1,5-Trichloroheptane is an organic compound with the molecular formula C₇H₁₃Cl₃ It is a member of the chloroalkane family, characterized by the presence of three chlorine atoms attached to a heptane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,5-Trichloroheptane can be synthesized through the chlorination of heptane. The process involves the substitution of hydrogen atoms with chlorine atoms in the presence of a chlorinating agent such as chlorine gas (Cl₂). The reaction is typically carried out under controlled conditions, including temperature and pressure, to ensure selective chlorination at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors where heptane and chlorine gas are introduced in a controlled manner. Catalysts such as iron or aluminum chloride may be used to enhance the reaction rate and selectivity. The product is then purified through distillation or other separation techniques to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 1,1,5-Trichloroheptane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of chlorinated alcohols or acids.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products:

    Substitution: Formation of alkyl halides or other substituted derivatives.

    Reduction: Formation of partially or fully dechlorinated heptane derivatives.

    Oxidation: Formation of chlorinated alcohols, aldehydes, or acids.

Scientific Research Applications

1,1,5-Trichloroheptane has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development or as a model compound for studying chlorinated hydrocarbons.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,5-Trichloroheptane involves its interaction with molecular targets through its chlorine atoms. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved may include:

    Nucleophilic Substitution: Chlorine atoms are replaced by nucleophiles, leading to the formation of new compounds.

    Radical Reactions: Formation of free radicals through homolytic cleavage of C-Cl bonds, which can initiate chain reactions.

Comparison with Similar Compounds

1,1,5-Trichloroheptane can be compared with other similar compounds such as:

    1,1,1-Trichloroheptane: Differing in the position of chlorine atoms, leading to variations in reactivity and applications.

    1,1,3-Trichloropropane: A shorter chain chloroalkane with different chemical properties and uses.

    1,1,7-Trichloroheptane: Another positional isomer with distinct reactivity patterns.

Properties

CAS No.

61700-00-3

Molecular Formula

C7H13Cl3

Molecular Weight

203.5 g/mol

IUPAC Name

1,1,5-trichloroheptane

InChI

InChI=1S/C7H13Cl3/c1-2-6(8)4-3-5-7(9)10/h6-7H,2-5H2,1H3

InChI Key

VKWVVVIWKHHNOT-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCC(Cl)Cl)Cl

Origin of Product

United States

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